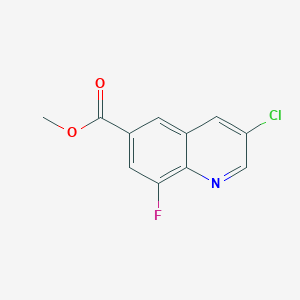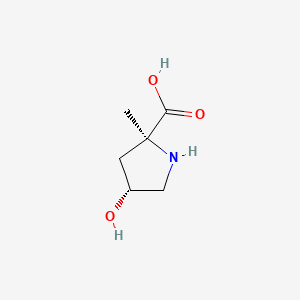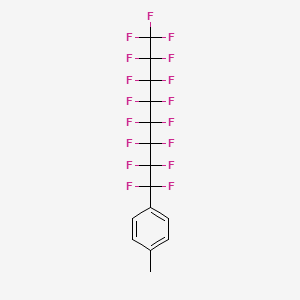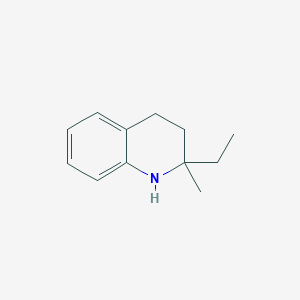
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the cyclization of aniline derivatives with appropriate reagents to form the quinoline core, followed by chlorination and fluorination at specific positions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions, followed by selective halogenation and esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the chlorine or fluorine atoms.
Oxidation and Reduction: Modifications of the quinoline core.
Esterification and Hydrolysis: Formation and cleavage of the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline oxides, and various ester derivatives. These products have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and antineoplastic activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can disrupt biological pathways, resulting in antibacterial or antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 6-fluoroquinoline
- 8-fluoroquinoline
- 3-chloroquinoline
- Methyl 6-fluoroquinoline-3-carboxylate
Uniqueness
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is unique due to the specific combination of chlorine and fluorine atoms at the 3 and 8 positions, respectively. This unique substitution pattern enhances its biological activity and chemical stability compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C11H7ClFNO2 |
|---|---|
Molekulargewicht |
239.63 g/mol |
IUPAC-Name |
methyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)7-2-6-3-8(12)5-14-10(6)9(13)4-7/h2-5H,1H3 |
InChI-Schlüssel |
BNLJBMDPNPNWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
